molecular formula C17H14F3N3O3S B586481 Deracoxib-d4 CAS No. 1794780-24-7

Deracoxib-d4

Cat. No. B586481
M. Wt: 401.397
InChI Key: WAZQAZKAZLXFMK-LNFUJOGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Deracoxib is a non-steroidal anti-inflammatory drug (NSAID) of the coxib class . It is used in veterinary medicine to treat osteoarthritis in dogs . It is sold in tablets, which have added beefy flavor to increase palatability . Deracoxib-d4 is the labeled analogue of Deracoxib .


Synthesis Analysis

The synthesis of Deracoxib involves several steps . The process starts with the reaction of 2-fluorobenzene methyl ether with acetyl chloride under the action of acid, using methane chloride as a reaction solvent to obtain 3-fluoro-4-methoxyacetophenone . This compound then reacts with ethyl difluoroacetate under the action of alkali, again using methane chloride as a reaction solvent, to obtain 4, 4-difluoro-1-(3-fluoro-4-methoxyphenyl)-1,3-butanedione . Finally, this compound reacts with p-sulfamine phenylhydrazine or its salt to obtain Deracoxib .


Molecular Structure Analysis

The molecular formula of Deracoxib is C17H14F3N3O3S . Its average mass is 397.372 Da and its monoisotopic mass is 397.070801 Da .


Chemical Reactions Analysis

Deracoxib is a member of the coxib class of NSAIDs . These drugs inhibit the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of biochemicals that cause pain and inflammation .


Physical And Chemical Properties Analysis

Deracoxib has a density of 1.5±0.1 g/cm3, a boiling point of 575.5±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.6 mmHg at 25°C . Its molar refractivity is 92.7±0.5 cm3, and it has 6 H bond acceptors and 2 H bond donors .

Scientific Research Applications

Given the absence of direct studies on "Deracoxib-d4", here's a summary of findings from related areas that might be of interest:

  • Pharmacokinetics and Pharmacodynamics : Understanding the relationship between drug concentration and its effects over time is crucial in drug development and therapeutic applications. Studies like those by Tuntland et al. (2014) provide insights into early research phases of drug discovery, emphasizing the importance of integrating pharmacokinetic and pharmacodynamic strategies (Tuntland et al., 2014).

  • Drug Discovery and Development : The development of new therapeutic agents from natural products or synthetic compounds involves understanding their bioactive properties and mechanisms of action. For instance, the review by Li et al. (2017) on network pharmacology studies highlights the multi-targeted approach of natural compounds in treating diseases like diabetes mellitus, which can be relevant for evaluating the therapeutic potential of compounds like Deracoxib-d4 (Li et al., 2017).

  • Toxicology and Environmental Impact : The study of the toxicity and environmental impact of chemicals, including pharmaceuticals, is an essential aspect of scientific research. For example, the scientometric review by Zuanazzi et al. (2020) on 2,4-D herbicide highlights the global research trends and gaps in understanding the toxicological impact of chemicals, which could be analogous to research needed for Deracoxib-d4 (Zuanazzi et al., 2020).

  • Pharmacogenetics : Understanding how genetic variations affect individual responses to drugs is crucial for personalized medicine. Studies like those by Polanczyk et al. (2010) investigate the pharmacogenetics of childhood psychiatric disorders and their treatment, emphasizing the need for personalized approaches in drug therapy (Polanczyk et al., 2010).

properties

IUPAC Name

2,3,5,6-tetradeuterio-4-[3-(difluoromethyl)-5-(3-fluoro-4-methoxyphenyl)pyrazol-1-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O3S/c1-26-16-7-2-10(8-13(16)18)15-9-14(17(19)20)22-23(15)11-3-5-12(6-4-11)27(21,24)25/h2-9,17H,1H3,(H2,21,24,25)/i3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZQAZKAZLXFMK-LNFUJOGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N2C(=CC(=N2)C(F)F)C3=CC(=C(C=C3)OC)F)[2H])[2H])S(=O)(=O)N)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deracoxib-d4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.